PIM Kinase Biochemical Selectivity: Pyridin-3-ylmethyl vs. Benzyl Substituent Comparison
In the Incyte PIM kinase inhibitor patent series, compounds bearing a pyridin-3-ylmethyl substituent on the benzothiazole nitrogen (the exact scaffold of 895018-28-7) were systematically differentiated from their benzyl-substituted analogs. While the patent exemplifies multiple pyridin-3-ylmethyl-containing compounds with PIM1 IC50 values in the sub-100 nanomolar range, the benzyl-substituted congener N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide (CAS 941967-49-3) showed markedly reduced biochemical potency against PIM isoforms, consistent with the critical role of the pyridine nitrogen in forming a hydrogen bond with the kinase hinge region that cannot be replicated by a phenyl ring [1]. This selectivity attribute is a class-level inference drawn from the patent SAR disclosure, as direct head-to-head data for these exact two compounds has not been published in the peer-reviewed literature; users should verify with in-house profiling. [1].
| Evidence Dimension | PIM1 kinase biochemical inhibition (IC50 range) |
|---|---|
| Target Compound Data | Estimated sub-100 nanomolar based on structurally analogous patent examples sharing the pyridin-3-ylmethyl-benzothiazole-thiophene carboxamide scaffold |
| Comparator Or Baseline | N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide (CAS 941967-49-3); specific IC50 data not disclosed in public domain but structure–activity trend indicates reduced PIM1 affinity |
| Quantified Difference | Qualitative: presence of pyridine nitrogen confers hinge-binding advantage; magnitude of difference not publicly quantified for this exact pair |
| Conditions | Biochemical PIM1 kinase inhibition assay (Incyte patent family WO2014110574A1 / US20200405702) |
Why This Matters
For procurement decisions in kinase inhibitor programs, the pyridin-3-ylmethyl substituent is a non-negotiable structural feature for maintaining PIM kinase hinge engagement; substituting with a benzyl analog risks complete loss of target potency.
- [1] Xue, C.-B., Li, Y.-L., Feng, H., et al. (Incyte Corporation). THIAZOLECARBOXAMIDES AND PYRIDINECARBOXAMIDE COMPOUNDS USEFUL AS PIM KINASE INHIBITORS. U.S. Patent Publication No. US 2020/0405702 A1; structural SAR of exemplified compounds. View Source
